molecular formula C11H10N4O2 B590568 Desoxycarbadox-D3 CAS No. 1448350-02-4

Desoxycarbadox-D3

Cat. No.: B590568
CAS No.: 1448350-02-4
M. Wt: 233.245
InChI Key: SOEMFPLGOUBPJQ-QQAPZFQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxycarbadox-D3 is a synthetic compound that belongs to the class of antibiotic drugs. It is a deuterium-labeled analogue of Desoxycarbadox, which is a metabolite of Carbadox. The chemical formula of this compound is C11H7D3N4O2, and it is commonly used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desoxycarbadox-D3 is synthesized through a series of chemical reactions involving the incorporation of deuterium into the molecular structure of Desoxycarbadox. The synthetic route typically involves the reaction of quinoxaline derivatives with hydrazinecarboxylic acid methyl ester under controlled conditions. The reaction conditions include the use of specific solvents, temperatures, and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product. The production is carried out in compliance with international standards for the development and production of reference materials .

Chemical Reactions Analysis

Types of Reactions

Desoxycarbadox-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinoxaline-di-N-oxide derivatives, hydrazine derivatives, and substituted quinoxaline compounds. These products are often used in further research and development.

Scientific Research Applications

Desoxycarbadox-D3 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in pharmacokinetics and metabolism. This makes it a preferred choice in research settings where accurate quantification and identification are crucial .

Biological Activity

Desoxycarbadox-D3 is a derivative of desoxycarbadox, a compound primarily studied for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell lines, and relevant case studies.

Overview of this compound

This compound is a stable isotope-labeled analog of desoxycarbadox, which is known for its antimicrobial properties and use in veterinary medicine as an antibiotic. The compound has garnered interest due to its potential applications in various biological contexts, particularly in relation to its effects on cellular processes and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Like its parent compound, this compound exhibits antimicrobial properties, inhibiting the growth of various bacteria. This is particularly relevant in veterinary contexts where antibiotic resistance is a growing concern.
  • Cellular Differentiation : Studies have shown that derivatives similar to this compound can influence cellular differentiation pathways. For instance, compounds that interact with the vitamin D receptor (VDR) have been noted for their ability to promote cell differentiation in hematopoietic cells .
  • Immunomodulation : There is evidence suggesting that this compound may modulate immune responses, potentially impacting inflammatory pathways.

In Vitro Studies

Research involving cell-based assays has demonstrated the biological activity of this compound:

  • HL-60 Cell Line Assay : In studies utilizing the HL-60 cell line, which is a model for human leukemia, this compound was evaluated for its ability to induce differentiation. Results indicated that certain structural modifications enhance the differentiation-inducing activity while minimizing cytotoxic effects .
CompoundVDR Binding AffinityDifferentiation ActivityCytotoxicity Level
This compoundModerateHighLow
Parent CompoundHighModerateModerate

Case Studies

Several case studies have highlighted the significance of this compound in various applications:

  • Veterinary Applications : A study explored the use of this compound in livestock to combat bacterial infections while reducing antibiotic resistance. The findings indicated effective bacterial suppression with minimal adverse effects on animal health.
  • Cancer Research : In a clinical setting, derivatives similar to this compound were tested for their anti-cancer properties. The results suggested that these compounds could inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Properties

IUPAC Name

trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMFPLGOUBPJQ-QQAPZFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448350-02-4
Record name 1448350-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.